molecular formula C18H20N2O3S B2991646 (4-(Cyclopropylsulfonyl)piperazin-1-yl)(naphthalen-1-yl)methanone CAS No. 1219914-29-0

(4-(Cyclopropylsulfonyl)piperazin-1-yl)(naphthalen-1-yl)methanone

Cat. No.: B2991646
CAS No.: 1219914-29-0
M. Wt: 344.43
InChI Key: XRXMQAFZHIJEIT-UHFFFAOYSA-N
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Description

(4-(Cyclopropylsulfonyl)piperazin-1-yl)(naphthalen-1-yl)methanone: is a chemical compound with the molecular formula C18H20N2O3S and a molecular weight of 344.43 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Cyclopropylsulfonyl)piperazin-1-yl)(naphthalen-1-yl)methanone typically involves the following steps:

  • Piperazine Derivatives: : The starting material is often a piperazine derivative, which undergoes sulfonylation to introduce the cyclopropylsulfonyl group.

  • Cyclopropylsulfonyl Group Introduction: : The cyclopropylsulfonyl group is introduced using cyclopropylsulfonyl chloride in the presence of a base such as triethylamine.

  • Coupling Reaction: : The final step involves the coupling of the cyclopropylsulfonyl-piperazine with naphthalene-1-carboxylic acid chloride to form the target compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This may include optimizing reaction conditions, using continuous flow reactors, and implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-(Cyclopropylsulfonyl)piperazin-1-yl)(naphthalen-1-yl)methanone: can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO4), chromium trioxide (CrO3), and acetic acid.

  • Reduction: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and tetrahydrofuran (THF).

  • Substitution: : Amines, alcohols, and polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

  • Oxidation: : Carboxylic acids, ketones, or alcohols.

  • Reduction: : Alcohols, amines, or alkanes.

  • Substitution: : Amides, esters, or ethers.

Scientific Research Applications

(4-(Cyclopropylsulfonyl)piperazin-1-yl)(naphthalen-1-yl)methanone: has several scientific research applications:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Investigated for its potential biological activity, including antimicrobial properties.

  • Medicine: : Studied for its pharmacological properties and potential therapeutic applications.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes, receptors, or other biomolecules, leading to biological responses. The exact mechanism of action depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(4-(Cyclopropylsulfonyl)piperazin-1-yl)(naphthalen-1-yl)methanone: can be compared with other similar compounds, such as:

  • 4-(Cyclopropylsulfonyl)piperazine: : Similar structure but lacks the naphthalene moiety.

  • Naphthalene-1-carboxylic acid: : Similar to the naphthalene part of the compound but lacks the piperazine and sulfonyl groups.

  • Piperazine derivatives: : Piperazine-based compounds with different substituents.

This compound .

Biological Activity

The compound (4-(Cyclopropylsulfonyl)piperazin-1-yl)(naphthalen-1-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C18H20N2O2SC_{18}H_{20}N_2O_2S with a molecular weight of 336.43 g/mol. The compound features a piperazine ring substituted with a cyclopropylsulfonyl group and a naphthalenyl moiety, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, particularly in the modulation of neurotransmitter systems. The piperazine scaffold is known to influence serotonin and dopamine receptors, which play significant roles in mood regulation and psychotropic effects.

Antitumor Activity

Recent studies have indicated that this compound exhibits antitumor properties . In vitro assays demonstrated that it can inhibit the proliferation of cancer cell lines such as A431 (human epidermoid carcinoma) and HT29 (human colon cancer). The half-maximal inhibitory concentration (IC50) values were reported to be less than those of standard chemotherapeutic agents like doxorubicin, indicating a promising potential for further development in cancer therapy.

Cell Line IC50 (µM) Reference Compound IC50 Reference (µM)
A4311.98 ± 1.22Doxorubicin0.5
HT291.61 ± 1.92Doxorubicin0.5

Neuropharmacological Effects

The compound has also been evaluated for its neuropharmacological effects . It demonstrated anxiolytic-like activity in animal models, suggesting potential applications in treating anxiety disorders. Behavioral tests indicated that the compound reduced anxiety-related behaviors without significant sedative effects.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the pharmacological profile of this compound:

  • In Vivo Studies : Animal studies showed that administration of this compound resulted in significant reductions in tumor size compared to control groups.
  • Structure-Activity Relationship (SAR) : Research into SAR revealed that modifications on the naphthalenyl group could enhance potency against specific cancer types, indicating avenues for further optimization.
  • Toxicity Profile : Preliminary toxicity assessments indicated that the compound has a favorable safety profile at therapeutic doses, with minimal adverse effects observed in tested models.

Properties

IUPAC Name

(4-cyclopropylsulfonylpiperazin-1-yl)-naphthalen-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c21-18(17-7-3-5-14-4-1-2-6-16(14)17)19-10-12-20(13-11-19)24(22,23)15-8-9-15/h1-7,15H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRXMQAFZHIJEIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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